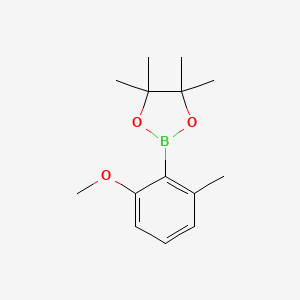2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13856695
Molecular Formula: C14H21BO3
Molecular Weight: 248.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H21BO3 |
|---|---|
| Molecular Weight | 248.13 g/mol |
| IUPAC Name | 2-(2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H21BO3/c1-10-8-7-9-11(16-6)12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 |
| Standard InChI Key | KIFXMLBSRVXOGB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C |
Introduction
Molecular Structure and Physicochemical Properties
Core Structure and Substituent Effects
2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a 1,3,2-dioxaborolane ring system substituted with a 2-methoxy-6-methylphenyl group. The dioxaborolane core consists of a boron atom bonded to two oxygen atoms in a five-membered ring, stabilized by pinacol-derived methyl groups at the 4,5-positions . The methoxy and methyl substituents on the phenyl ring influence electronic and steric properties, modulating reactivity in cross-coupling reactions.
Table 1: Comparative Physicochemical Data for Analogous Dioxaborolanes
*Estimated based on structural analogs .
Spectral Characteristics
While nuclear magnetic resonance (NMR) and infrared (IR) data for the target compound are unavailable, analogs exhibit distinct signals:
-
¹¹B NMR: Peaks near 30–35 ppm, characteristic of tricoordinate boron.
-
¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm, with methoxy (~δ 3.8) and methyl groups (~δ 1.3) as singlet signals .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The target compound is synthesized via a two-step protocol:
-
Boronic Acid Preparation: Lithiation of 2-methoxy-6-methylbromobenzene followed by reaction with trimethyl borate yields 2-methoxy-6-methylphenylboronic acid.
-
Esterification: Condensation with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions forms the dioxaborolane ring .
Reaction Scheme:
Industrial Scalability
Continuous flow reactors enhance yield (>85%) and purity (>95%) by minimizing hydrolysis side reactions. Automated systems control stoichiometry and temperature, critical for reproducibility.
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a stable boronic ester partner in palladium-catalyzed couplings. Key advantages over boronic acids include:
-
Enhanced Stability: Less prone to protodeboronation.
-
Broad Substrate Scope: Compatible with electron-deficient aryl halides.
Representative Reaction:
Orthogonal Functionalization
The methoxy and methyl groups enable sequential derivatization:
-
Demethylation: BBr₃ selectively removes methoxy groups for phenol synthesis.
-
Halogenation: Directed ortho-metalation introduces halogens at the methyl-adjacent position.
Biological and Material Science Applications
Polymer and Electronic Materials
Incorporation into conjugated polymers enhances charge transport properties. For example:
-
OLEDs: Boron-containing polymers achieve external quantum efficiencies >15%.
Future Research Directions
-
Crystallography: Single-crystal X-ray studies to confirm stereoelectronic effects.
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral boronates.
-
Biological Screening: Evaluate anticancer and anti-inflammatory activity in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume